Raclopride-d5 Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

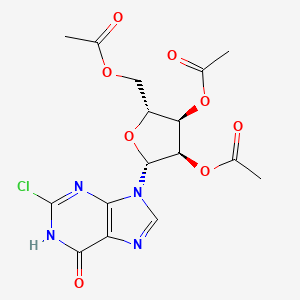

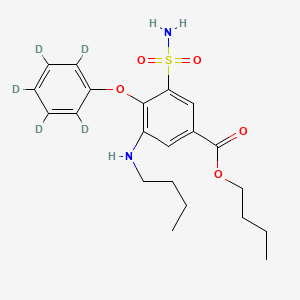

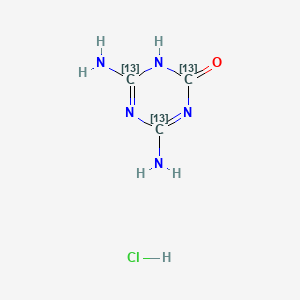

Raclopride-d5 Hydrochloride is the deuterium labeled Raclopride . Raclopride is a dopamine D2/D3 receptor antagonist, which binds to D2 and D3 receptors with dissociation constants (Kis) of 1.8 nM and 3.5 nM, respectively . It has a very low affinity for D1 and D4 receptors with Kis of 18000 nM and 2400 nM, respectively .

Synthesis Analysis

The synthesis of this compound involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules . This process, known as deuteration, has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .Molecular Structure Analysis

The molecular weight of this compound is 352.27 . Its formula is C15H16D5Cl3N2O3 . The SMILES representation of its structure isC(NC[C@H]1N(C(C([2H])([2H])[2H])([2H])[2H])CCC1)(=O)C2=C(OC)C(Cl)=CC(Cl)=C2O.Cl . Physical And Chemical Properties Analysis

This compound has a molecular weight of 352.27 and a formula of C15H16D5Cl3N2O3 . It is stable if stored as directed and should be protected from light and heat .Scientific Research Applications

Radioligand Binding Studies

Raclopride and its derivatives, including isotopically labeled forms like Raclopride-d5 Hydrochloride , are primarily used in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) studies as radioligands. These compounds bind selectively to dopamine D2 receptors , making them invaluable in the study of neurological disorders, such as Parkinson's disease, schizophrenia, and other conditions associated with dopaminergic dysfunction. For instance, Laruelle (2000) discusses the application of Raclopride in imaging techniques to measure acute fluctuations in dopamine synaptic concentration, highlighting its utility in dynamic measurements of neurotransmission, which could be inferred as a potential application for this compound in similar research contexts (Laruelle, 2000).

Neuropharmacological Research

In neuropharmacological research, compounds like this compound can be used to understand the pharmacokinetics and pharmacodynamics of drugs targeting the dopaminergic system. By using isotopically labeled compounds, researchers can trace the distribution, binding, and clearance of the compound in the brain, providing insights into drug-receptor interactions, efficacy, and the role of dopamine in various psychological and neurological processes. Studies like those conducted by Boer et al. (1991), on atypical antipsychotics including Raclopride, indicate the broader utility of such compounds in exploring drug effects and mechanisms of action in psychiatric disorders (Boer et al., 1991).

Mechanism of Action

Safety and Hazards

Future Directions

Raclopride has been used in trials studying Parkinson Disease . It can be radiolabelled with radioisotopes and used as a tracer for in vitro imaging as well as in vivo imaging positron emission tomography (PET) . This allows the non-invasive assessment of the binding capacity of the cerebral D2 dopamine receptor, which can be useful for the diagnosis of movement disorders . Future research may continue to explore these applications.

Biochemical Analysis

Biochemical Properties

Raclopride-d5 Hydrochloride interacts primarily with dopamine D2 and D3 receptors . The nature of these interactions is antagonistic, meaning that this compound binds to these receptors and inhibits their activity .

Cellular Effects

This compound, by acting as an antagonist at the D2 and D3 dopamine receptors, can influence various cellular processes. It can affect cell signaling pathways related to dopamine, potentially impacting gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to D2 and D3 dopamine receptors, inhibiting their activity . This binding can lead to changes in gene expression and cellular metabolism .

Metabolic Pathways

This compound is involved in the dopamine signaling pathway due to its interaction with D2 and D3 dopamine receptors

properties

IUPAC Name |

3,5-dichloro-2-hydroxy-6-methoxy-N-[[(2S)-1-(1,1,2,2,2-pentadeuterioethyl)pyrrolidin-2-yl]methyl]benzamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20Cl2N2O3.ClH/c1-3-19-6-4-5-9(19)8-18-15(21)12-13(20)10(16)7-11(17)14(12)22-2;/h7,9,20H,3-6,8H2,1-2H3,(H,18,21);1H/t9-;/m0./s1/i1D3,3D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITLUETSTZABOFM-PODUPYNBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21Cl3N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

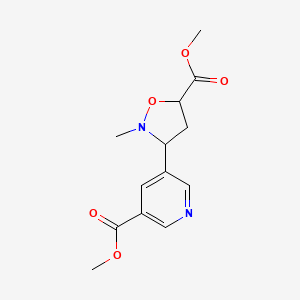

![Methyl 5-[(2R,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate](/img/structure/B565216.png)

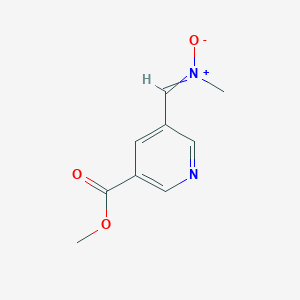

![N-[(5-Chloro-2-thienyl)carbonyl]glycine](/img/structure/B565219.png)